molecular formula C16H16O3 B5818116 1-(2,4-dimethoxyphenyl)-2-phenylethanone

1-(2,4-dimethoxyphenyl)-2-phenylethanone

Cat. No.: B5818116
M. Wt: 256.30 g/mol
InChI Key: FZQWTUPLZQFOCN-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-2-phenylethanone is an organic compound with the molecular formula C16H16O3 It is a ketone derivative characterized by the presence of two methoxy groups attached to the benzene ring and a phenyl group attached to the ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethoxyphenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the condensation of 2,4-dimethoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalytic processes to enhance yield and reduce reaction time. Catalysts such as Lewis acids (e.g., aluminum chloride) or transition metal complexes can be employed to facilitate the condensation reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-2-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-2-phenylethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the ketone functionality play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-2-phenylethanone
  • 1-(2,5-Dimethoxyphenyl)-2-phenylethanone
  • 1-(2,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone

Comparison: 1-(2,4-Dimethoxyphenyl)-2-phenylethanone is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as varying biological activities .

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-13-8-9-14(16(11-13)19-2)15(17)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQWTUPLZQFOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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